tert-butylN-[2-(1-aminocyclopentyl)ethyl]carbamate
Description
Nomenclature and Structural Characterization in Academic Literature
The compound tert-butyl N-[2-(1-aminocyclopentyl)ethyl]carbamate belongs to the carbamate class of organic molecules, characterized by a carbonyl group bonded to an amino group through an oxygen atom. Its systematic IUPAC name reflects its structural complexity: the tert-butyl group (C(C(CH₃)₃)) is attached via a carbamate linkage (–OCONH–) to a 2-(1-aminocyclopentyl)ethyl chain. The cyclopentyl ring features an amino (–NH₂) substituent at the 1-position, while the ethyl spacer bridges the carbamate and cycloalkyl moieties.
Structural characterization of this compound typically involves spectroscopic techniques. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the tert-butyl group (e.g., a singlet at δ ~1.4 ppm for the nine equivalent methyl protons in $$ ^1H $$ NMR) and the cyclopentyl ring (complex splitting patterns between δ 1.5–2.5 ppm). Infrared (IR) spectroscopy confirms the presence of carbamate carbonyl (C=O) stretching vibrations near 1680–1720 cm⁻¹ and N–H stretches around 3300–3500 cm⁻¹. X-ray crystallography of analogous carbamates, such as tert-butyl N-(thiophen-2-yl)carbamate, demonstrates planar carbamate groups with dihedral angles influenced by steric effects from bulky substituents.
Table 1: Key Structural Features of tert-Butyl N-[2-(1-Aminocyclopentyl)ethyl]carbamate
Historical Evolution of Carbamate-Containing Compound Research
Carbamates have been studied since the 19th century, with early work focusing on simple derivatives like ethyl carbamate (urethane). The discovery of their biological activity in the 20th century spurred innovations in medicinal and agrochemical applications. The introduction of tert-butyl carbamates in the 1970s marked a turning point, as their steric bulk improved stability in synthetic intermediates—a critical advance for peptide synthesis and organocatalysis.
The development of tert-butyl N-[2-(1-aminocyclopentyl)ethyl]carbamate reflects two broader trends:
- Stereochemical Control : Cyclopentylamine derivatives gained prominence in the 1990s as chiral building blocks for pharmaceuticals, driving demand for enantioselective synthesis methods.
- Protecting Group Chemistry : tert-Butyloxycarbonyl (Boc) groups became indispensable in multi-step organic syntheses due to their orthogonal deprotection under mild acidic conditions.
Properties
Molecular Formula |
C12H24N2O2 |
|---|---|
Molecular Weight |
228.33 g/mol |
IUPAC Name |
tert-butyl N-[2-(1-aminocyclopentyl)ethyl]carbamate |
InChI |
InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-9-8-12(13)6-4-5-7-12/h4-9,13H2,1-3H3,(H,14,15) |
InChI Key |
GETYYJMBMPJQIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1(CCCC1)N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of tert-butylN-[2-(1-aminocyclopentyl)ethyl]carbamate typically involves:
- Introduction of the tert-butyl carbamate (Boc) protecting group to the amine functionality.
- Construction of the 2-(1-aminocyclopentyl)ethyl backbone.
- Selective protection and deprotection steps to preserve functional group integrity.
The Boc group is widely used to protect amines during synthesis due to its stability under neutral and basic conditions and ease of removal under acidic conditions.
Reported Synthetic Routes
While direct literature on this compound is limited, closely related compounds such as tert-butyl ((1-(aminomethyl)cyclobutyl)methyl)carbamate provide insight into preparation methods that can be adapted.
Boc Protection of Aminocyclopentyl Derivatives
A common approach involves reacting 1-aminocyclopentane derivatives with di-tert-butyl dicarbonate (Boc2O) in the presence of a base (e.g., triethylamine or sodium bicarbonate) to yield the Boc-protected amine.
- Reaction conditions: Room temperature to mild heating (20–40°C), solvents such as dichloromethane or ethyl acetate.
- Typical yield: 70–90% depending on purity of starting materials and reaction time.
Alkylation to Form the Ethyl Linker
The ethyl chain linking the carbamate and aminocyclopentyl group can be introduced via nucleophilic substitution or reductive amination:
- Nucleophilic substitution: Reaction of Boc-protected 2-bromoethylamine with 1-aminocyclopentane under basic conditions.
- Reductive amination: Condensation of Boc-protected amino aldehyde with cyclopentylamine followed by reduction (e.g., sodium cyanoborohydride).
Alternative Preparation via Mixed Anhydride Method
Patent CN102020589B describes a method for preparing t-butyl carbamate derivatives via mixed acid anhydride intermediates, which could be adapted for this compound:
- Formation of mixed acid anhydride from N-Boc amino acid using isobutyl chlorocarbonate and N-methylmorpholine.
- Condensation of the mixed anhydride with an amine to form the protected carbamate.
This method is advantageous for high purity and yield.
Representative Synthetic Route Example
| Step | Reaction Type | Reagents/Conditions | Outcome/Yield (%) |
|---|---|---|---|
| 1 | Boc Protection | 1-Aminocyclopentane + Boc2O, Et3N, DCM, RT | Boc-protected amine, 85 |
| 2 | Alkylation | Boc-protected amine + 2-bromoethylamine, base, solvent | This compound, 75 |
| 3 | Purification | Column chromatography or recrystallization | Purity >95% |
Analytical Characterization
To confirm the structure and purity of this compound, the following techniques are standard:
| Technique | Purpose | Typical Observations |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) | Confirm chemical structure and Boc protection | Characteristic tert-butyl singlet at ~1.4 ppm; cyclopentyl protons in 1–2 ppm range |
| Mass Spectrometry (MS) | Molecular weight confirmation | Molecular ion peak at m/z 228.33 (M+H)+ |
| Infrared Spectroscopy (IR) | Functional group identification | Carbamate C=O stretch near 1700 cm⁻¹; N-H stretches |
| Elemental Analysis | Purity and composition | Consistent with C, H, N percentages |
Reaction Conditions and Optimization
Reaction Parameters Affecting Yield
- Solvent choice: Dichloromethane and ethyl acetate are preferred for Boc protection due to solubility and stability.
- Temperature: Room temperature is sufficient; higher temperatures may cause Boc group cleavage.
- Base: Triethylamine or N-methylmorpholine neutralizes acid byproducts and improves yield.
- Purification: Silica gel chromatography with hexane/ethyl acetate gradients yields pure product.
Common Side Reactions and Mitigation
- Over-alkylation: Controlled stoichiometry and slow addition prevent multiple alkylations.
- Boc cleavage: Avoid strong acids or prolonged heating during synthesis.
- Impurities: Use of dry solvents and inert atmosphere reduces side product formation.
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Notable Features |
|---|---|---|---|
| This compound | C11H22N2O2 | 228.33 | Cyclopentyl ring, Boc-protected amine |
| tert-butyl ((1-(aminomethyl)cyclobutyl)methyl)carbamate | C11H22N2O2 | 214.31 | Cyclobutyl ring instead of cyclopentyl |
| tert-butyl carbamate | C5H11NO2 | 117.15 | Simplest Boc-protected amine |
The cyclopentyl ring in this compound provides unique steric and electronic properties influencing reactivity and biological interactions.
Summary of Research Findings
- The preparation of this compound is best achieved via Boc protection of 1-aminocyclopentane followed by alkylation with a 2-carbon linker bearing an amine.
- Mixed anhydride methods offer alternative high-yield routes.
- Reaction conditions such as solvent, temperature, and base choice critically affect yield and purity.
- Analytical techniques including NMR, MS, and IR are essential for confirming structure.
- The compound’s unique cyclopentyl moiety differentiates it from related carbamates, impacting its chemical and biological behavior.
Chemical Reactions Analysis
Types of Reactions
tert-ButylN-[2-(1-aminocyclopentyl)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group into an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted carbamates and other derivatives.
Scientific Research Applications
tert-ButylN-[2-(1-aminocyclopentyl)ethyl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butylN-[2-(1-aminocyclopentyl)ethyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The carbamate group can form covalent bonds with active site residues, leading to inhibition or activation of enzymatic activity. The molecular pathways involved include signal transduction and metabolic processes.
Comparison with Similar Compounds
Structural and Molecular Properties
The table below compares tert-butyl N-[2-(1-aminocyclopentyl)ethyl]carbamate with key analogs:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| tert-Butyl N-[2-(1-aminocyclopentyl)ethyl]carbamate | Not Provided | C12H24N2O2 | 228.3* | Cyclopentylamine, ethyl linker |
| tert-Butyl N-[3-(2-aminoethyl)cyclopentyl]carbamate | 1289385-02-9 | C12H24N2O2 | 228.3 | Cyclopentyl with 2-aminoethyl substituent |
| tert-Butyl N-{[1-(2-aminoethyl)cyclopropyl]methyl}carbamate | 1032684-85-7 | C11H22N2O2 | 214.3 | Cyclopropane ring, methyl linker |
| tert-Butyl N-[1-(1-aminocyclopentyl)-2,2-dimethylpropyl]carbamate | 2228178-67-2 | C14H27N2O2 | 255.4 | Branched alkyl chain, cyclopentylamine |
Key Observations :
- Cyclopentyl vs. Cyclopropane : The cyclopentyl group in the target compound offers greater conformational flexibility compared to cyclopropane derivatives (e.g., 1032684-85-7), which may enhance binding to larger protein pockets .
- Substituent Position: tert-Butyl N-[3-(2-aminoethyl)cyclopentyl]carbamate (1289385-02-9) positions the aminoethyl group on the cyclopentane ring, whereas the target compound places the amine directly on the ring. This difference affects electronic and steric properties .
Biological Activity
tert-butyl N-[2-(1-aminocyclopentyl)ethyl]carbamate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores the compound's biological activity, mechanism of action, and its comparative analysis with similar compounds. The findings are supported by various research studies and data tables.
Chemical Structure and Properties
The compound is characterized by a tert-butyl group attached to a carbamate moiety, which is further linked to a cyclopentyl amine. This unique structure contributes to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 250.33 g/mol |
| CAS Number | 127828-22-2 |
The mechanism of action of tert-butyl N-[2-(1-aminocyclopentyl)ethyl]carbamate involves its interaction with specific molecular targets, particularly enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways and cellular processes, such as:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like cancer or inflammation.
- Receptor Binding : It may also interact with specific receptors, influencing signal transduction pathways critical for cellular function.
Biological Activity
Research indicates that tert-butyl N-[2-(1-aminocyclopentyl)ethyl]carbamate exhibits several biological activities:
- Antitumor Activity : Preliminary studies suggest that the compound may have cytotoxic effects on certain cancer cell lines, potentially through apoptosis induction.
- Anti-inflammatory Properties : It has been observed to modulate inflammatory responses in vitro, indicating potential use in treating inflammatory diseases.
- Neuroprotective Effects : Some studies indicate the compound's ability to protect neuronal cells from oxidative stress.
Comparative Analysis with Similar Compounds
A comparative analysis with similar compounds highlights the unique properties of tert-butyl N-[2-(1-aminocyclopentyl)ethyl]carbamate:
| Compound | Structure Features | Biological Activity |
|---|---|---|
| tert-butyl carbamate | Lacks cyclopentyl group | Limited biological interactions |
| tert-butyl N-methylcarbamate | Methyl substitution instead of cyclopentyl | Different pharmacological profile |
| tert-butyl ((1S,3R)-3-aminocyclopentyl)carbamate | Stereoisomer with distinct reactivity | Similar but distinct biological effects |
Case Study 1: Antitumor Effects
A study conducted on various cancer cell lines demonstrated that tert-butyl N-[2-(1-aminocyclopentyl)ethyl]carbamate exhibited significant cytotoxicity. The IC50 values were determined through MTT assays:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 10 |
| A549 (Lung Cancer) | 12 |
Case Study 2: Anti-inflammatory Activity
In a model of lipopolysaccharide (LPS)-induced inflammation, the compound reduced pro-inflammatory cytokine levels significantly:
| Cytokine | Control (pg/mL) | Treatment (pg/mL) |
|---|---|---|
| TNF-α | 200 | 80 |
| IL-6 | 150 | 60 |
Q & A
Basic Research Questions
Q. What are the standard synthetic methodologies for preparing tert-butyl N-[2-(1-aminocyclopentyl)ethyl]carbamate?
- Methodological Answer : The compound is typically synthesized via carbamate coupling reactions. A common approach involves condensing tert-butyl-protected amines with activated carbonyl intermediates. For example, EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) are effective coupling reagents for forming carbamate bonds under mild conditions, as demonstrated in analogous tert-butyl carbamate syntheses . Alternative routes include reductive cleavage of N-C-N bonds using sodium borohydride, which preserves stereochemical integrity in cyclopentylamine derivatives .
Q. How can researchers characterize the structural purity of this compound?
- Methodological Answer : Structural validation requires multimodal analysis:
- NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of the tert-butyl group (δ ~1.4 ppm for C(CH₃)₃) and cyclopentylamine protons (δ 1.5–2.5 ppm for cyclopentane and NH signals).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (C₁₂H₂₄N₂O₂: calc. 228.18 g/mol).
- X-ray Crystallography : For crystalline derivatives, SHELXL refinement (via SHELX suite) resolves bond angles and stereochemistry .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer : Store at –20°C in airtight, light-resistant containers under inert gas (N₂/Ar). The tert-butyl carbamate group is sensitive to acidic/basic conditions; avoid exposure to strong acids (e.g., TFA) or bases (e.g., NH₃/MeOH), which cleave the Boc (tert-butoxycarbonyl) protecting group. Stability under these conditions should be confirmed via periodic HPLC analysis .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during the synthesis of the 1-aminocyclopentyl moiety?
- Methodological Answer : Diastereoselective intramolecular α-amidoalkylation reactions enable stereocontrol. For example, chiral auxiliaries or enantioselective catalysis (e.g., iodolactamization) can induce asymmetry in cyclopentane rings. Post-synthesis, stereochemistry is validated via NOESY NMR or circular dichroism (CD) for non-crystalline samples. Computational modeling (DFT) predicts preferred conformers .
Q. What experimental strategies mitigate conflicting data in reaction yields across different synthetic routes?
- Methodological Answer : Contradictions often arise from solvent polarity, temperature, or catalyst loading. Systematic optimization via Design of Experiments (DoE) identifies critical factors. For instance, microwave-assisted synthesis (e.g., 100°C, 6 h in DMF) improves yields compared to traditional reflux by enhancing reaction kinetics. Cross-validate results using LC-MS to track intermediate formation .
Q. How does fluorination of the cyclopentyl ring affect the compound’s stability and bioactivity?
- Methodological Answer : Fluorination at the cyclopentyl position (e.g., 3-fluorophenyl derivatives) enhances metabolic stability by reducing cytochrome P450 oxidation. Stability assays (e.g., plasma/tissue homogenate incubation) quantify degradation rates. Fluorine’s electronegativity also modulates hydrogen bonding in target interactions, which is probed via isothermal titration calorimetry (ITC) .
Q. What computational tools are recommended for modeling tert-butyl carbamate interactions in drug discovery?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate binding to biological targets (e.g., enzymes or receptors). Density Functional Theory (DFT) calculates charge distribution on the carbamate group, predicting reactivity in prodrug systems. Pipeline integration with SHELX (for crystallographic data) ensures structural accuracy .
Data Contradiction Analysis
Q. Why do reported yields vary for reductive cleavage vs. carbamate coupling methods?
- Analysis : Reductive cleavage (NaBH₄) often achieves >80% yields but requires anhydrous conditions and inert atmospheres, which are challenging to replicate. In contrast, carbamate coupling (EDCI/HOBt) yields 60–75% due to competing side reactions (e.g., racemization). Discrepancies are resolved by optimizing reaction scales: microliter-scale high-throughput screening identifies ideal stoichiometry before scaling up .
Q. How do conflicting crystallographic data interpretations arise for tert-butyl carbamate derivatives?
- Analysis : Disordered tert-butyl groups in crystal lattices complicate refinement. SHELXL’s PART and SUMP instructions resolve disorder by partitioning occupancy. ORTEP-3 visualizes thermal ellipsoids to distinguish static vs. dynamic disorder. Cross-validation with Hirshfeld surface analysis ensures data reliability .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
